N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide: is an organic compound that features a pyrrole ring, a propyl chain, and a trifluoromethyl-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) on the propyl chain reacts with the pyrrole nitrogen.
Formation of the Benzamide Group: The benzamide group can be synthesized by reacting 2-(trifluoromethyl)benzoic acid with a suitable amine under dehydrating conditions to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The pyrrole ring can undergo oxidation reactions, leading to the formation of pyrrole oxides.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group on the benzamide ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the benzamide.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Fluorescent Probes: The trifluoromethyl group can enhance the compound’s fluorescence, making it useful in bioimaging.
Medicine:
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry:
Chemical Sensors: The compound’s unique structure can be utilized in the development of chemical sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring and benzamide group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide
- N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzylamine
Comparison:
- N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the benzamide group, which can form strong hydrogen bonds and enhance binding affinity.
- N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide has a sulfonamide group, which can provide different electronic and steric properties.
- N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzylamine has an amine group, which can affect its basicity and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-pyrrol-1-ylpropyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c16-15(17,18)13-7-2-1-6-12(13)14(21)19-8-5-11-20-9-3-4-10-20/h1-4,6-7,9-10H,5,8,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZXARLUSCBDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.